3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride
Overview
Description
“3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride” is a chemical compound with the empirical formula C11H18Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .
Molecular Structure Analysis
The SMILES string for this compound isC1(CCNC1)COCC2=CC=CN=C2.Cl.Cl
. This indicates that the compound contains a pyrrolidine ring attached to a pyridine ring through a methoxy bridge . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 265.18 g/mol .Scientific Research Applications
Cognitive Enhancement
3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride, as part of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has demonstrated potential in cognitive enhancement. Studies have shown positive effects in rodent and primate models of cognitive enhancement, as well as anxiolytic activity. This compound's reduced propensity to activate peripheral ganglionic type receptors makes it an attractive candidate for the treatment of cognitive disorders (Lin et al., 1997).
Radiosynthesis for PET Studies
5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine, related to 3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride, exhibited high affinity for nAChR in vitro, making it suitable for positron emission tomography (PET) studies. An efficient radiochemical synthesis of this compound has been developed, facilitating research in nAChR studies (Brown et al., 2001).
Chemical Synthesis and Reactivity
The use of pyridine hydrochloride in the synthesis of oligonucleotide analogues has been explored. It facilitates the activation of nucleoside phosphoramidites and exhibits high selectivity for phosphitilating hydroxyl groups over amino groups (Gryaznov & Letsinger, 1992).
Oxidation Kinetics in Chemical Reactions
Research into the oxidation of various substituted pyridines, including 3-methoxypyridine, by sulphate radicals provides insight into the structure-reactivity correlation. This research is valuable for understanding the kinetics and mechanisms of chemical reactions involving pyridine derivatives (Dell’Arciprete et al., 2007).
Degradation Mechanism in Water Treatment
The degradation mechanism of pyridine in drinking water using a dielectric barrier discharge (DBD) system has been studied. This research provides insights into the treatment of nitrogen heterocyclic compounds in water, contributing to environmental chemistry and water purification technologies (Li et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-10(7-11-4-1)13-8-9-3-5-12-6-9;/h1-2,4,7,9,12H,3,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDYRIDYKUEJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyrrolidinylmethoxy)pyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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